Methyl Ester vs. Free Acid Handle
Methyl 2-(azetidin-3-yloxy)acetate hydrochloride contains a methyl ester protecting group, whereas its closest analog 2-(azetidin-3-yloxy)acetic acid hydrochloride (CAS 1314902-26-5) presents a free carboxylic acid . The ester form enables orthogonal protection strategies during solid-phase peptide synthesis or PROTAC linker assembly; the free acid would require separate protection-deprotection steps, adding synthetic complexity [1].
| Evidence Dimension | Functional group identity at acetate terminus |
|---|---|
| Target Compound Data | Methyl ester (-COOCH₃) |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)acetic acid hydrochloride: Free carboxylic acid (-COOH) |
| Quantified Difference | Difference in molecular weight: 14.03 g/mol (target MW 181.62 g/mol vs. comparator MW 167.59 g/mol) |
| Conditions | Structural comparison based on chemical formula: Target C₆H₁₂ClNO₃; Comparator C₅H₁₀ClNO₃ |
Why This Matters
For chemists building PROTACs or peptide conjugates, the methyl ester provides a stable, orthogonal handle that avoids premature deprotection or side reactions, reducing purification burden.
- [1] Chemsrc. 2-(Azetidin-3-yloxy)acetic acid hydrochloride (CAS 1314902-26-5). Chemical Database, 2024. View Source
